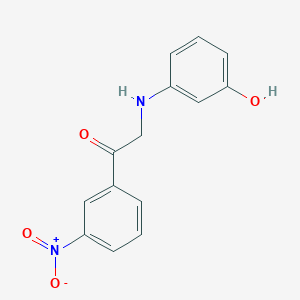
2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone is an organic compound characterized by the presence of both hydroxyl and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone typically involves the following steps:
Amination: The nitro compound is then subjected to reduction to form the corresponding amine, which can be achieved using reducing agents like iron powder in acidic conditions.
Condensation: The final step involves the condensation of the amine with 3-hydroxybenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, which can further undergo various transformations.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
This compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of both hydroxyl and nitro groups can influence its interaction with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development. The structural features may allow for interactions with various biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of 2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group can form hydrogen bonds, while the nitro group can participate in redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Hydroxyphenyl)amino)-1-(4-nitrophenyl)ethanone
- 2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone
- 2-((3-Hydroxyphenyl)amino)-1-(2-nitrophenyl)ethanone
Uniqueness
The specific positioning of the hydroxyl and nitro groups in 2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone can influence its reactivity and interactions compared to similar compounds. This unique arrangement can lead to different chemical and biological properties, making it a compound of interest for various applications.
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-(3-hydroxyanilino)-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C14H12N2O4/c17-13-6-2-4-11(8-13)15-9-14(18)10-3-1-5-12(7-10)16(19)20/h1-8,15,17H,9H2 |
InChI Key |
AFEYRAHZAGDHDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CNC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


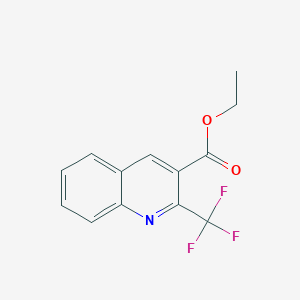
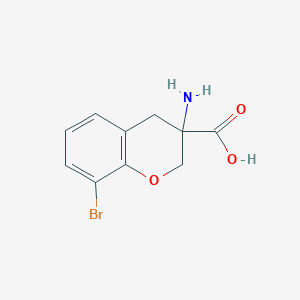

![(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B11851619.png)
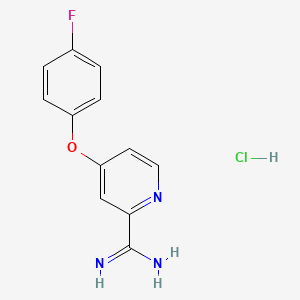



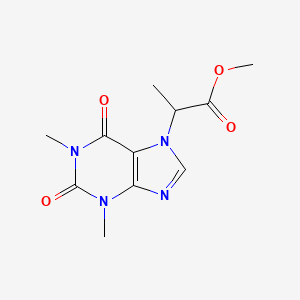
![N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine](/img/structure/B11851658.png)
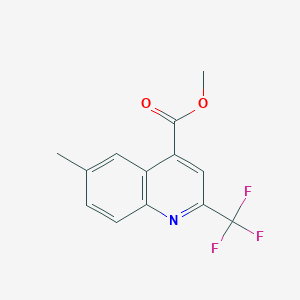
![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11851681.png)
![4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine](/img/structure/B11851687.png)

